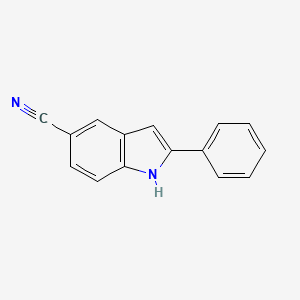

2-phenyl-1H-indole-5-carbonitrile

Description

BenchChem offers high-quality 2-phenyl-1H-indole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-1H-indole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-indole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2/c16-10-11-6-7-14-13(8-11)9-15(17-14)12-4-2-1-3-5-12/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFJGCSGRAMZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445737 | |

| Record name | 2-Phenyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96887-11-5 | |

| Record name | 2-Phenyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Phenyl-1H-indole-5-carbonitrile

Abstract: The 2-phenylindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This guide provides a comprehensive technical overview of a specific derivative, 2-phenyl-1H-indole-5-carbonitrile (CAS RN: 96887-11-5), a molecule of significant interest for drug discovery and materials science. We will delve into its synthesis, structural elucidation, and core physicochemical properties. This document is designed for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven experimental protocols for its characterization. The methodologies are presented with a focus on the underlying scientific principles, ensuring a self-validating and robust approach to its study.

Introduction

The 2-Phenylindole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole nucleus is a ubiquitous motif in biologically active compounds, from the essential amino acid tryptophan to neurotransmitters like serotonin.[2] When substituted with a phenyl group at the 2-position, the resulting 2-phenylindole core structure demonstrates a remarkable versatility in biological activity. This scaffold is prominently featured in compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] Its rigid, planar structure and rich electronic properties allow for effective binding to diverse protein targets, making it a highly sought-after starting point for the development of novel therapeutics.[1]

Focus on 2-Phenyl-1H-indole-5-carbonitrile: Rationale and Objectives

This guide focuses specifically on 2-phenyl-1H-indole-5-carbonitrile. The introduction of a nitrile (-C≡N) group at the 5-position is a strategic chemical modification. The nitrile moiety is a versatile functional group; it is a bioisostere for various groups, can act as a hydrogen bond acceptor, and can participate in further chemical transformations, making it a valuable handle for library synthesis.[6] The objective of this whitepaper is to consolidate the known physicochemical data for this compound and to provide robust, detailed protocols for its synthesis and characterization, thereby empowering researchers to confidently utilize this molecule in their discovery programs.

Molecular Structure and Identification

Chemical Identity

-

Systematic Name: 2-phenyl-1H-indole-5-carbonitrile

Structural Representation

The molecule consists of a central indole bicyclic system, a phenyl substituent at position 2, and a nitrile group at position 5.

Sources

- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. omicsonline.org [omicsonline.org]

- 4. rroij.com [rroij.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. 1H-INDOLE-5-CARBONITRILE, 2-PHENYL- | 96887-11-5 [chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

2-Phenyl-1H-indole-5-carbonitrile (CAS 96887-11-5): A Technical Guide to Synthesis, Physicochemical Profiling, and Antimicrobial Efflux Inhibition

Executive Summary

The 2-arylindole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as a foundational pharmacophore for a diverse array of biological targets [1]. 2-Phenyl-1H-indole-5-carbonitrile (CAS 96887-11-5) represents a highly functionalized derivative within this class. The strategic placement of a strongly electron-withdrawing cyano group at the 5-position significantly alters the electronic density of the indole core, lowering the pKa of the N-H bond and enhancing its hydrogen-bond donating capacity. Recently, this specific structural tuning has led to its discovery as a potent small-molecule inhibitor of the NorA efflux pump in Staphylococcus aureus, offering a critical pathway to combat antimicrobial resistance (AMR) [2].

This whitepaper provides a comprehensive, self-validating framework for the synthesis, computational profiling, and biological application of 2-phenyl-1H-indole-5-carbonitrile.

Physicochemical Properties & Computational Profiling

Understanding the physicochemical baseline of a scaffold is critical before integrating it into a drug development pipeline. The parameters of 2-phenyl-1H-indole-5-carbonitrile indicate optimal lipophilicity for penetrating bacterial cell walls without being excessively hydrophobic, which would otherwise lead to non-specific protein binding [3].

Table 1: Physicochemical and Structural Properties

| Property | Value | Pharmacological Significance |

| CAS Number | 96887-11-5 | Unique chemical identifier. |

| Molecular Formula | C₁₅H₁₀N₂ | Defines the core 2-arylindole structure. |

| Molecular Weight | 218.25 g/mol | Low MW allows for extensive downstream derivatization. |

| XLogP3-AA | 3.1 | Ideal lipophilicity for membrane permeation (Lipinski compliant). |

| Topological Polar Surface Area | 39.6 Ų | Ensures excellent cellular uptake without membrane trapping. |

| Hydrogen Bond Donors | 1 (Indole N-H) | Critical for target-site anchoring (e.g., inside efflux pumps). |

| Hydrogen Bond Acceptors | 1 (Cyano C≡N) | Facilitates dipole interactions with target residues. |

| Rotatable Bonds | 1 | High structural rigidity minimizes entropic penalty upon binding. |

Chemical Synthesis & Derivatization Workflows

The most scalable and regioselective method for synthesizing 2-phenyl-1H-indole-5-carbonitrile relies on a two-stage process: an initial imine condensation followed by a transition-metal-catalyzed oxidative cyclization [1]. Furthermore, once synthesized, the N-H bond of this scaffold can direct advanced Rhodium-catalyzed C–H coupling, allowing researchers to build complex, polycyclic indole-fused therapeutics [4].

Synthetic workflow for 2-phenyl-1H-indole-5-carbonitrile via imine condensation.

Causality in Synthetic Design

A common failure point in Schiff base (imine) formation is the reversible nature of the condensation. To drive the equilibrium forward, water must be sequestered. Why use 3Å molecular sieves instead of standard 4Å sieves? The kinetic diameter of a water molecule is ~2.65 Å, while primary amines are generally >3.0 Å. Using 3Å sieves selectively traps the byproduct water without adsorbing the 4-cyanoaniline starting material, preserving the stoichiometric ratio and maximizing the yield of the crude imine [1].

Biological Activity: NorA Efflux Pump Inhibition

The overexpression of multidrug efflux pumps, specifically the NorA pump in S. aureus, is a primary driver of resistance against fluoroquinolones (like ciprofloxacin) and natural antimicrobial alkaloids (like berberine). 2-Phenyl-1H-indole-5-carbonitrile has been identified as a potent NorA efflux pump inhibitor [2].

By acting as a conformational blocker, the compound prevents the pump from expelling the antibiotic. While the indole derivative may have a high standalone Minimum Inhibitory Concentration (MIC), its true pharmacological value lies in its synergistic modulation —restoring the intracellular accumulation of the primary antibiotic and rescuing its bactericidal efficacy [2].

Mechanism of NorA efflux pump inhibition restoring antibiotic susceptibility.

Experimental Protocols

Protocol A: Synthesis of 2-Phenyl-1H-indole-5-carbonitrile

This protocol utilizes a highly controlled, room-temperature imine condensation to prevent thermal degradation of the cyano group [1].

-

Reagent Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with inert nitrogen.

-

Imine Condensation: Charge the flask with 4-cyanoaniline (6.35 mmol) and acetophenone (6.35 mmol) in 7 mL of anhydrous toluene.

-

Desiccation: Add 4.5 g of freshly activated 3Å molecular sieves.

-

Reaction Monitoring: Stir the mixture at ambient temperature. Self-Validation Step: Monitor via TLC (Hexanes:EtOAc). After 4.5 days, if starting material persists, add 3 mL of additional anhydrous toluene and 1 g of 3Å molecular sieves to push the equilibrium. Stir for an additional 24 hours (total 5.5 days) [1].

-

Oxidative Cyclization: Filter the crude imine through a Celite pad to remove the sieves, concentrate in vacuo, and subject the intermediate to standard Palladium/Copper-catalyzed oxidative C-H annulation under an O₂ atmosphere.

-

Analytical Validation: Purify via flash chromatography. Validate the structure via ¹H NMR (400 MHz, CDCl₃). The spectrum must show the diagnostic indole N-H singlet at δ 8.79, the C4-proton singlet at δ 7.97, and the C3-proton doublet at δ 6.88 (J = 1.2 Hz) [4].

Protocol B: In Vitro NorA Efflux Pump Inhibition Assay (Checkerboard Method)

To prove that 2-phenyl-1H-indole-5-carbonitrile acts as an efflux inhibitor rather than a standalone toxin, a checkerboard assay must be used to calculate the Fractional Inhibitory Concentration Index (FICI) [2].

-

Inoculum Standardization: Culture S. aureus (NorA overexpressing strain) in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) of 0.08–0.1, then dilute to a final working concentration of 5 × 10⁵ CFU/mL.

-

Matrix Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the primary antibiotic (e.g., berberine or ciprofloxacin) along the x-axis. Perform serial two-fold dilutions of 2-phenyl-1H-indole-5-carbonitrile along the y-axis.

-

Incubation: Inoculate all wells with 50 µL of the bacterial suspension. Incubate the plate aerobically at 37°C for 18–24 hours.

-

Self-Validating Viability Check: Add 30 µL of 0.015% resazurin dye to each well and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) definitively indicates bacterial metabolic survival.

-

Data Analysis: Calculate the FICI using the formula: FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone). An FICI of ≤ 0.5 mathematically confirms synergistic efflux pump inhibition.

References

-

A Scalable Method for Regioselective 3-Acylation of 2-Substituted Indoles under Basic Conditions The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Diversity-Oriented Synthesis of Indole-Fused Polycyclic Scaffolds via Rhodium-Catalyzed NH-Indole-Directed C–H Coupling of 2-Phenyl-1H-indoles with Propargylic Alcohol Derivatives The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

New ciprofloxacin–dithiocarbamate–benzyl hybrids: design, synthesis, antibacterial evaluation, and molecular modeling studies ResearchGate URL:[Link]

Sources

A Technical Guide to the Biological Activity of 2-phenyl-1H-indole-5-carbonitrile and Its Therapeutic Potential

Executive Summary

The 2-phenylindole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This technical guide focuses on a specific, highly functionalized derivative: 2-phenyl-1H-indole-5-carbonitrile . The strategic placement of a carbonitrile moiety at the C5 position of the indole ring significantly influences the molecule's electronic properties and its interaction with biological targets. This document provides an in-depth analysis of its synthesis, key biological activities, and underlying mechanisms of action, with a focus on its potential as an anti-inflammatory and anticancer agent. We will explore the causality behind experimental designs and present validated protocols for assessing its efficacy, offering a comprehensive resource for researchers in drug discovery and development.

The 2-Phenylindole Scaffold: A Foundation for Drug Discovery

The indole ring system, fused to a phenyl group at the C2 position, creates a planar, aromatic structure capable of engaging in various non-covalent interactions with biological macromolecules. This scaffold is found in compounds exhibiting a vast array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The introduction of a nitrile (-C≡N) group, a potent electron-withdrawing group and hydrogen bond acceptor, at the C5 position of 2-phenylindole is a key chemical modification. This functionalization can enhance binding affinity to target proteins, improve metabolic stability, and modulate the molecule's overall pharmacokinetic profile, making 2-phenyl-1H-indole-5-carbonitrile a compound of significant scientific interest.

Synthesis and Characterization

The synthesis of 2-phenyl-1H-indole-5-carbonitrile can be approached through several established synthetic routes, most notably the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate ketone.

An alternative and modern approach involves a palladium-catalyzed cross-coupling reaction, which offers versatility and often proceeds under milder conditions. A general workflow for such a synthesis is outlined below.

General Synthetic Workflow: Palladium-Catalyzed Approach

The following diagram illustrates a conceptual workflow for a palladium-catalyzed synthesis, a common strategy for constructing substituted indole rings.

This pathway is advantageous as it allows for the late-stage introduction of diversity at both the phenyl ring and the indole core, making it a powerful tool for building libraries of analogs for structure-activity relationship (SAR) studies.

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Chronic inflammation is a key driver of numerous human diseases. A central regulator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB).[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This frees NF-κB to translocate to the nucleus, where it drives the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), and cytokines like TNF-α and IL-6.[5][6]

Derivatives of the 2-phenylindole scaffold have demonstrated potent inhibitory effects on this pathway.[3] Specifically, cyano-substituted 2-phenylindoles have shown strong inhibition of both NO production and NF-κB activity, suggesting that 2-phenyl-1H-indole-5-carbonitrile is a promising candidate for anti-inflammatory drug development.[7]

Mechanism of Action: Inhibition of NF-κB Activation

The primary anti-inflammatory mechanism of action for this class of compounds is the suppression of NF-κB activation. Evidence suggests that these molecules can inhibit the phosphorylation of the p65 subunit of NF-κB, a critical step for its full transcriptional activity.[8][9] By preventing p65 phosphorylation, the compound effectively halts the downstream production of inflammatory mediators.

In Vitro Efficacy Data

The anti-inflammatory potential of 2-phenylindole derivatives is quantified by their IC50 values in relevant cellular assays. The data below is representative of the activity observed for potent cyano-substituted 2-phenylindole analogs.[7][8]

| Compound Class | Assay | Target Cell Line | IC50 Value | Reference |

| Cyano-substituted 2-phenylindole | NF-κB Activity Inhibition | HEK293T | ~172 nM | [8] |

| Cyano-substituted 2-phenylindole | Nitric Oxide (NO) Release Inhibition | RAW 264.7 Macrophages | ~3.1 µM | [8] |

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)

Rationale: This protocol is designed to quantify the inhibitory effect of 2-phenyl-1H-indole-5-carbonitrile on the production of nitric oxide in LPS-stimulated murine macrophages (RAW 264.7). The Griess assay is a straightforward and reliable colorimetric method to quantify nitrite (NO₂⁻), a stable and quantifiable surrogate for NO production. This provides a robust, high-throughput method for primary screening of anti-inflammatory compounds.

Methodology:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of 2-phenyl-1H-indole-5-carbonitrile in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the cells and replace it with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., a known iNOS inhibitor).

-

Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Calculate the IC50 value using non-linear regression analysis.

Anticancer Activity

The 2-phenylindole scaffold is a cornerstone in the development of novel anticancer agents.[10] Its derivatives have been shown to exert potent cytotoxic effects against a wide range of cancer cell lines, including those of the breast, lung, and melanoma.[10][11] The mechanism of action is often multifactorial but frequently involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[12]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.[12] They are dynamic polymers of α- and β-tubulin heterodimers. Compounds that interfere with microtubule dynamics are among the most effective anticancer drugs. The 2-phenylindole scaffold has been identified as a tubulin polymerization inhibitor, likely by binding to the colchicine binding site on β-tubulin.[12] This disruption prevents the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

In Vitro Cytotoxicity Data

The following table summarizes representative IC50 values for 2-phenylindole derivatives against various human cancer cell lines, demonstrating the scaffold's broad-spectrum cytotoxic potential.

| Compound Class | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| 2-Phenylindole Derivative | MDA-MB-231 | Breast (Triple-Negative) | 16.18 | [11] |

| 2-Phenylindole Derivative | A549 | Lung (Non-small cell) | 30.71 | [11] |

| 2-Phenylindole Derivative | B16F10 | Melanoma (Murine) | 23.81 | [11] |

| 2-Phenylindole Derivative | MCF-7 | Breast (ER+) | 12.2 - 21.76 | [13][14] |

Experimental Protocol: MTT Assay for Cell Viability

Rationale: The MTT assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan. This protocol provides a self-validating system for screening the cytotoxic effects of 2-phenyl-1H-indole-5-carbonitrile.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat cells with serial dilutions of 2-phenyl-1H-indole-5-carbonitrile (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using a dose-response curve fitting model.

Experimental Workflow: In Vitro Anticancer Screening

The diagram below outlines a standard, logical workflow for the initial in vitro evaluation of a novel compound like 2-phenyl-1H-indole-5-carbonitrile for anticancer activity.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the 5-carbonitrile series requires further investigation, general principles from the broader 2-phenylindole class can be extrapolated:

-

Substitution on the Phenyl Ring: The electronic nature and position of substituents on the C2-phenyl ring significantly impact activity. Electron-withdrawing groups can influence potency.[7]

-

Substitution on the Indole Core: Modifications at the N1 position (e.g., alkylation) and the C3 position of the indole ring can drastically alter biological activity, affecting both potency and target selectivity.[7]

-

The Cyano Group: The presence of a nitrile group, as in our core topic, is often associated with increased potency in both anti-inflammatory and anticancer contexts, likely due to its ability to form key hydrogen bonds and its favorable electronic properties.[7]

Conclusion and Future Directions

2-phenyl-1H-indole-5-carbonitrile emerges as a molecule of significant therapeutic interest, built upon a proven "privileged" scaffold. Its demonstrated potential to potently inhibit the pro-inflammatory NF-κB pathway and exert broad-spectrum cytotoxicity against cancer cells marks it as a compelling lead compound. The dual nature of its activity suggests potential applications in inflammation-driven cancers.

Future research should focus on elucidating the precise molecular interactions with its biological targets, such as IKK or tubulin, through co-crystallization studies. Furthermore, a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties in preclinical animal models is a critical next step to validate its therapeutic potential for clinical development.

References

-

Ga ikwad, R., Patel, T., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. ResearchGate. [Link]

-

Al-Suwaidan, I. A., et al. (2013). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. PMC. [Link]

-

Kumar, A., & Akanksha. (2013). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Academia.edu. [Link]

-

Wang, L., et al. (2021). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Taylor & Francis Online. [Link]

-

Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

-

Kim, H., et al. (2021). The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276. PubMed. [Link]

-

Patel, T., et al. (2020). Various 2-phenylindole derivatives with their IC50 values against breast cancer cell lines MCF7 / MDA-MB-231. ResearchGate. [Link]

-

Gaikwad, R., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. ResearchGate. [Link]

-

Zhang, X., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC. [Link]

-

Suto, M. J., & Ransone, L. J. (1997). Novel Approaches for the Treatment of Inflammatory Diseases: Inhibitors of NF-KB and AP-1. Bentham Science. [Link]

-

Sanap, S. S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. IJNRD. [Link]

-

Dhaneesh, S., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Omics. [Link]

-

Ghosh, S., et al. (2021). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

-

Hagar, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]

-

Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]

-

Lee, K., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC. [Link]

-

Park, S. Y., et al. (2015). Supporting Information Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. pubs.acs.org. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijnrd.org [ijnrd.org]

- 3. omicsonline.org [omicsonline.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. longdom.org [longdom.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Deciphering the Mechanism of Action of 2-Phenyl-1H-indole-5-carbonitrile: A Potent NorA Efflux Pump Inhibitor in Staphylococcus aureus

Executive Summary

The rapid evolutionary trajectory of Staphylococcus aureus toward multidrug resistance (MDR) represents a critical bottleneck in modern antimicrobial therapy. A primary driver of this resistance is the overexpression of bacterial efflux pumps, which actively extrude structurally diverse antibiotics from the intracellular space, rendering them sub-lethal[1].

In the pursuit of novel antimicrobial resistance breakers, the 2-aryl-1H-indole structural class has emerged as a highly effective chemotype for efflux pump inhibition[2]. Specifically, 2-phenyl-1H-indole-5-carbonitrile was discovered as a potent inhibitor of the NorA efflux pump[3]. By neutralizing the pump's extrusion mechanics, this compound acts as a synergistic potentiator, restoring the intracellular accumulation and bactericidal efficacy of co-administered antibiotics such as berberine and ciprofloxacin[4]. This whitepaper dissects the molecular mechanism, structural rationale, and the self-validating experimental protocols required to evaluate this compound.

Molecular Target: The NorA Efflux Pump Dynamics

To understand the mechanism of action of 2-phenyl-1H-indole-5-carbonitrile, one must first understand the architecture and kinetics of its target.

The NorA protein is a 388-amino-acid transmembrane efflux pump belonging to the Major Facilitator Superfamily (MFS) [1]. Structurally, it consists of 12 hydrophobic transmembrane α -helices (TMH) arranged in a pseudo-twofold symmetry[5].

-

Energy Source: Unlike ATP-binding cassette (ABC) transporters, NorA is a secondary active transporter. It utilizes the proton motive force (PMF) across the bacterial membrane, functioning as a drug/H+ antiporter[1]. The influx of a proton down its electrochemical gradient provides the energy required to drive the conformational changes that extrude the antibiotic[5].

-

Mechanism of Inhibition: 2-phenyl-1H-indole-5-carbonitrile functions as an Efflux Pump Inhibitor (EPI). While the exact co-crystallization coordinates are still under investigation, structure-activity relationship (SAR) models suggest that the compound binds with high affinity to the transmembrane substrate-binding cleft[6]. By occupying this pocket, it either competitively blocks antibiotic binding or sterically locks the pump in an inactive conformation, halting the transport cycle[5].

Diagram 1: NorA Efflux Pump transport mechanism and EPI-mediated conformational arrest.

Structural and Mechanistic Rationale

The design of 2-phenyl-1H-indole-5-carbonitrile is rooted in the optimization of the known NorA inhibitor INF55 (5-nitro-2-phenyl-1H-indole)[6]. The structural components are highly deliberate:

-

The 2-Phenyl Ring: Provides essential lipophilicity and π−π stacking capabilities. This hydrophobic shield allows the molecule to partition into the bacterial lipid bilayer and access the hydrophobic core of the NorA transmembrane helices[2].

-

The Indole Core: The rigid bicyclic system acts as a scaffold to orient the functional groups properly. The indole N-H acts as a critical hydrogen bond donor.

-

The 5-Carbonitrile (-CN) Substitution: Replacing the 5-nitro group with a cyano group introduces a strong electron-withdrawing vector. The -CN group is linear and acts as a potent hydrogen-bond acceptor. This electronic modulation alters the pKa of the indole N-H, strengthening its hydrogen-bonding capacity with key polar residues (e.g., Serine or Threonine) within the NorA binding pocket, thereby increasing binding residency time[3].

Quantitative Pharmacodynamics

To evaluate the efficacy of an EPI, it is crucial to measure its ability to lower the Minimum Inhibitory Concentration (MIC) of a known substrate. The data below summarizes the synergistic potentiation of 2-phenyl-1H-indole-5-carbonitrile against S. aureus[3][4].

| Compound | Target Strain | Partner Antibiotic | MIC of Compound | Primary Mechanism of Action |

| 2-phenyl-1H-indole-5-carbonitrile | S. aureus (NorA WT) | Berberine (100 µg/mL) | 3.6 µM | NorA Efflux Pump Inhibition (Synergistic) |

| (2-phenyl-1H-indol-5-yl)-methanol | S. aureus (NorA KO) | None (Monotherapy) | 13.4 µM | Direct Antibacterial (Serendipitous analogue) |

Note: The discovery of the methanol analogue demonstrated direct antibacterial activity independent of the NorA pump, highlighting the versatility of the 2-phenyl-1H-indole scaffold[3].

Experimental Methodologies & Validation Protocols

As an application scientist, ensuring the trustworthiness of your data requires self-validating experimental designs. To prove that 2-phenyl-1H-indole-5-carbonitrile operates specifically via NorA inhibition, two orthogonal protocols must be executed: a phenotypic synergy assay and a direct biophysical efflux assay.

Protocol 1: Fractional Inhibitory Concentration (FIC) Checkerboard Assay

Purpose: To mathematically differentiate between true synergistic potentiation (efflux inhibition) and mere additive toxicity. Causality Rationale: By testing a matrix of concentrations, we can calculate the FIC Index. An FICI ≤0.5 proves that the EPI is actively rescuing the antibiotic's efficacy by neutralizing the resistance mechanism.

-

Matrix Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic (e.g., Ciprofloxacin) along the X-axis, and the EPI (2-phenyl-1H-indole-5-carbonitrile) along the Y-axis.

-

Inoculation: Add a standardized suspension of S. aureus (NorA overexpressing strain, e.g., SA-1199B) to achieve a final concentration of 5×105 CFU/mL per well.

-

Incubation: Incubate the plates aerobically at 37°C for 18–24 hours.

-

Readout: Determine the MIC for each combination by reading the optical density ( OD600 ).

-

Validation: Calculate the FICI using the formula:

FICI=MICAbx_aloneMICAbx_combo+MICEPI_aloneMICEPI_combo

Diagram 2: Step-by-step workflow for the FIC Checkerboard Synergy Assay.

Protocol 2: Ethidium Bromide (EtBr) Fluorometric Efflux Assay

Purpose: To provide direct, real-time biophysical evidence of NorA pump inhibition. Causality Rationale: EtBr is a known NorA substrate. Crucially, EtBr exhibits weak fluorescence in aqueous solution but its quantum yield increases dramatically when it intercalates with intracellular DNA. Therefore, high fluorescence strictly correlates with intracellular accumulation (pump inhibited), while a rapid decay in fluorescence indicates active extrusion (pump active)[1].

-

Cell Preparation: Grow S. aureus to the mid-logarithmic phase ( OD600≈0.6 ). This ensures active metabolism and maximal baseline expression of the NorA pump. Wash and resuspend cells in a minimal buffer (e.g., PBS).

-

Loading Phase: Incubate the cells with EtBr (10 µg/mL) and a sub-inhibitory concentration of 2-phenyl-1H-indole-5-carbonitrile. Note: Using a sub-inhibitory EPI concentration ensures that any observed effect is due to pump inhibition, not cell lysis.

-

Energization: Add 0.4% glucose to the suspension. Why? Glucose metabolism generates the proton motive force (PMF) required by the MFS NorA pump to function.

-

Kinetic Measurement: Monitor fluorescence immediately using a spectrofluorometer (Excitation: 530 nm / Emission: 600 nm) over 30 minutes.

-

System Validation: Run a parallel positive control using CCCP (carbonyl cyanide m-chlorophenyl hydrazone) . CCCP is a protonophore that uncouples the PMF, causing complete pump deactivation. If the fluorescence curve of your EPI matches the CCCP curve, complete NorA inhibition is validated.

Translational Outlook

The discovery of 2-phenyl-1H-indole-5-carbonitrile represents a critical stepping stone in the development of "resistance breakers." Current pharmaceutical development is exploring dual-action prodrugs —molecules where an antibiotic (like ciprofloxacin) is covalently linked to an EPI (like the 2-phenyl-1H-indole scaffold) via a bacterially-cleavable linker (e.g., a β -lactam nucleus)[3]. This ensures that the inhibitor and the antibacterial agent arrive at the target site simultaneously, effectively neutralizing the NorA pump the exact moment the antibiotic is released.

References

-

Development of potential dual-action antibacterial agents. Ambrus, J. I. (2008). University of Wollongong Thesis Collection. Available at: [Link]

-

Multidrug Efflux Pumps in Staphylococcus aureus: an Update. Costa, S. S., Viveiros, M., Amaral, L., & Couto, I. (2013). The Open Microbiology Journal, 7, 59–71. Available at:[Link]

-

C-2 phenyl replacements to obtain potent quinoline-based Staphylococcus aureus NorA inhibitors. Felicetti, T., et al. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 476–487. Available at:[Link]

-

Fighting Antimicrobial Resistance: Insights on How the Staphylococcus aureus NorA Efflux Pump Recognizes 2-Phenylquinoline Inhibitors. Sabatino, M., et al. (2023). ACS Infectious Diseases. Available at:[Link]

Sources

Unlocking the Pharmacological Potential of 2-Phenyl-1H-indole-5-carbonitrile: Targeting the NorA Efflux Pump in Staphylococcus aureus

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The 2-Arylindole Privileged Scaffold

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic strategies that bypass traditional bactericidal mechanisms. Among these strategies, targeting bacterial resistance mechanisms directly—specifically multidrug efflux pumps—has emerged as a highly viable approach.

2-Phenyl-1H-indole-5-carbonitrile (CAS RN: 96887-11-5) belongs to the 2-arylindole class, a molecular framework widely recognized in medicinal chemistry as a "privileged structure" capable of interacting with diverse biological targets[1]. Recent structure-activity relationship (SAR) studies have identified this specific carbonitrile derivative as a potent Efflux Pump Inhibitor (EPI) , specifically targeting the NorA efflux pump in Staphylococcus aureus[2]. By neutralizing this pump, the compound restores the intracellular concentration and efficacy of co-administered antibacterial agents, such as berberine and fluoroquinolones.

This technical whitepaper provides an in-depth analysis of the biological targeting, mechanistic pathways, and self-validating experimental workflows required to evaluate 2-phenyl-1H-indole-5-carbonitrile in preclinical drug development.

Target Identification: The NorA Efflux Pump

The Clinical Challenge of Efflux-Mediated Resistance

Staphylococcus aureus employs multiple mechanisms to evade antibiotic pressure. One of the most ubiquitous is the active extrusion of structurally dissimilar xenobiotics via transmembrane efflux pumps. The NorA pump is a chromosomally encoded multidrug efflux protein belonging to the Major Facilitator Superfamily (MFS). It utilizes the proton motive force (PMF) across the bacterial cell membrane to drive the efflux of hydrophilic fluoroquinolones (e.g., ciprofloxacin), quaternary ammonium compounds, and plant alkaloids (e.g., berberine)[3].

Mechanism of Action of 2-Phenyl-1H-indole-5-carbonitrile

The discovery of 2-phenyl-1H-indole-5-carbonitrile stemmed from SAR optimization of the lead NorA inhibitor, 2-phenyl-5-nitro-1H-indole[4]. While the parent compound utilized a nitro group for target binding, replacing it with a carbonitrile group at the C5 position alters the electronic distribution and dipole moment of the indole scaffold, enhancing its binding affinity within the hydrophobic pocket of the NorA transporter.

When co-administered with a substrate antibiotic, 2-phenyl-1H-indole-5-carbonitrile competitively or allosterically binds to the NorA pump. This blockade prevents the conformational changes necessary for substrate translocation, trapping the antibiotic inside the bacterial cell and lowering its Minimum Inhibitory Concentration (MIC) to therapeutic levels.

Caption: Diagram 1: Mechanism of action of 2-phenyl-1H-indole-5-carbonitrile inhibiting the NorA efflux pump.

Quantitative Pharmacological Data Synthesis

To evaluate the efficacy of an EPI, it is crucial to measure its ability to potentiate a known NorA substrate. In foundational studies, 2-phenyl-1H-indole-5-carbonitrile was tested against various strains of S. aureus in the presence of berberine, a plant alkaloid that is highly susceptible to NorA efflux[2].

Table 1: In Vitro Potentiation of Berberine by Indole Derivatives

| Compound | Structural Modification | Target Strain | Co-administered Agent | MIC of Inhibitor (μM) |

| 2-phenyl-1H-indole-5-carbonitrile | C5-Carbonitrile | S. aureus (NorA Wild-Type) | Berberine (100 μg/mL) | 3.6 μM |

| 2-phenyl-5-nitro-1H-indole | C5-Nitro (Lead) | S. aureus (NorA Overexpressing) | Berberine / Ciprofloxacin | Reference Baseline |

| (2-phenyl-1H-indol-5-yl)-methanol | C5-Methanol | S. aureus (NorA Knockout) | None (Direct Antibacterial) | 13.4 μM (Intrinsic) |

Data Interpretation: The MIC of 3.6 μM demonstrates potent synergistic activity. Notably, the C5-methanol derivative shifts the biological profile from an EPI to a direct antibacterial agent, highlighting the extreme sensitivity of the 2-arylindole scaffold to C5 substitutions[2].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of 2-phenyl-1H-indole-5-carbonitrile must follow rigorous, self-validating experimental designs. Below are the definitive protocols for establishing causality between the compound and NorA inhibition.

Protocol 1: Fractional Inhibitory Concentration (FIC) Synergy Assay

Causality Rationale: To prove that the compound acts as an EPI rather than a direct toxin, we must demonstrate that it lowers the MIC of an antibiotic only when the efflux pump is the primary resistance mechanism.

Self-Validating System Setup:

-

Test Strains: S. aureus SA-1199 (Wild-Type), SA-1199B (NorA overexpressing), and SA-K1758 (NorA knockout). Validation: True NorA inhibitors will show maximum synergy in SA-1199B and no synergy in SA-K1758.

-

Methodology:

-

Prepare a 96-well microtiter plate using the checkerboard method.

-

Serially dilute the antibiotic (e.g., ciprofloxacin) along the x-axis and 2-phenyl-1H-indole-5-carbonitrile along the y-axis in Mueller-Hinton broth.

-

Inoculate with 5×105 CFU/mL of the respective S. aureus strain.

-

Incubate at 37°C for 18-24 hours.

-

Calculate the FIC Index (FICI): FICI=(MICDrugA_Combo/MICDrugA_Alone)+(MICDrugB_Combo/MICDrugB_Alone) .

-

Interpretation: FICI ≤ 0.5 indicates synergy (EPI activity).

-

Protocol 2: Ethidium Bromide (EtBr) Accumulation and Efflux Kinetics

Causality Rationale: While the FIC assay proves synergy, it does not prove mechanism. EtBr is a fluorescent substrate of the NorA pump. It only fluoresces when intercalated with intracellular bacterial DNA. By measuring fluorescence over time, we directly observe the physical blockade of the pump[3].

Self-Validating System Setup:

-

Positive Control: Reserpine or Verapamil (known NorA inhibitors)[3].

-

Negative Control: Untreated cells (baseline efflux).

-

Methodology:

-

Grow S. aureus SA-1199B to the mid-logarithmic phase ( OD600 = 0.6).

-

Wash and resuspend cells in phosphate-buffered saline (PBS) to an OD600 of 0.2.

-

Load cells with EtBr (10 μg/mL) and incubate for 30 minutes at 25°C in the presence of the EPI (2-phenyl-1H-indole-5-carbonitrile at sub-MIC concentrations).

-

Transfer to a fluorometer (Excitation: 530 nm, Emission: 600 nm).

-

To measure efflux, add glucose (to energize the pump via PMF) and monitor the rapid decay in fluorescence.

-

Interpretation: A sustained high fluorescence signal in the presence of glucose confirms that 2-phenyl-1H-indole-5-carbonitrile successfully paralyzed the NorA pump.

-

Caption: Diagram 2: Step-by-step experimental workflow for validating NorA efflux pump inhibitors.

Future Directions: Dual-Action Therapeutics

The discovery of 2-phenyl-1H-indole-5-carbonitrile opens the door to advanced drug design paradigms, specifically dual-action prodrugs [2]. Because the pharmacokinetics (ADME properties) of an EPI and an antibiotic often differ, co-administering them can lead to asynchronous accumulation at the target site.

Future chemical biology efforts should focus on covalently linking 2-phenyl-1H-indole-5-carbonitrile to a fluoroquinolone (like ciprofloxacin) via a bacterially-cleavable linker (e.g., a β -lactam nucleus). This ensures a 1:1 stoichiometric delivery of the inhibitor and the antibiotic directly to the site of the NorA pump, circumventing resistance with unprecedented precision[4].

References

-

Ambrus, J. I. (2008). Development of potential dual-action antibacterial agents. University of Wollongong Thesis Collection. [Link]

-

Sharma, M., et al. (2023). Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus. Microbiology Spectrum (PMC).[Link]

-

Ball, A. R., et al. (2006). Antibacterial Activity of Berberine-NorA Pump Inhibitor Hybrids with a Methylene Ether Linking Group. Bioorganic & Medicinal Chemistry Letters (PMC).[Link]

-

Lanke, V., et al. (2014). A Scalable Method for Regioselective 3-Acylation of 2-Substituted Indoles under Basic Conditions. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ro.uow.edu.au [ro.uow.edu.au]

- 3. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity of Berberine-NorA Pump Inhibitor Hybrids with a Methylene Ether Linking Group - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 2-Phenyl-1H-Indole-5-Carbonitrile: A Technical Guide to NorA Efflux Pump Inhibition

Executive Summary

The rapid emergence of multidrug-resistant (MDR) Staphylococcus aureus necessitates the development of novel therapeutic adjuvants capable of rescuing the clinical utility of existing antibiotics. A primary mechanism of fluoroquinolone and biocide resistance in S. aureus is the overexpression of the NorA efflux pump. Through rigorous structure-activity relationship (SAR) optimization of the lead compound INF55 (2-phenyl-5-nitro-1H-indole), 2-phenyl-1H-indole-5-carbonitrile has been identified as a highly potent NorA efflux pump inhibitor (EPI)[1].

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive, self-validating in vitro framework for evaluating this specific carbonitrile derivative. By coupling phenotypic modulation assays with real-time fluorometric kinetic tracking, we establish a rigorous methodology that eliminates false positives and definitively proves target causality.

Mechanistic Rationale & Target Biology

The NorA Efflux Transporter

The NorA pump is a proton motive force (PMF)-dependent transporter belonging to the Major Facilitator Superfamily (MFS). It confers resistance by actively extruding a broad spectrum of structurally dissimilar compounds, including hydrophilic fluoroquinolones (e.g., ciprofloxacin), quaternary ammonium compounds, and plant-derived antimicrobials like berberine[1].

SAR and Causality of the 5-Carbonitrile Substitution

The transition from a 5-nitro to a 5-carbonitrile group on the 2-phenylindole scaffold was a deliberate, causality-driven design choice. SAR analyses indicate that small, strongly electron-withdrawing substituents at the C5 position of the indole nucleus are optimal for maximizing binding affinity within the NorA transmembrane pocket[2]. By competitively or allosterically binding to the transporter, 2-phenyl-1H-indole-5-carbonitrile blocks the efflux channel. This forces the intracellular accumulation of the co-administered antibiotic, thereby restoring its bactericidal efficacy.

Mechanism of Action: NorA efflux pump inhibition restoring antibacterial efficacy.

Self-Validating In Vitro Evaluation Protocols

To ensure trustworthiness in preclinical drug development, every protocol described herein operates as a self-validating system. A compound that lowers the Minimum Inhibitory Concentration (MIC) of an antibiotic could be a true EPI, or it could simply be a membrane permeabilizer acting via non-specific toxicity.

To establish absolute causality, our protocols utilize an isogenic panel of S. aureus strains :

-

Wild-Type (WT): Baseline NorA expression.

-

NorA Overexpressing (NorA++): Hyper-resistant to substrates; true EPIs will show a massive fold-reduction in antibiotic MIC here.

-

NorA Knockout (ΔNorA): The critical negative control. A specific NorA EPI will have no synergistic effect in this strain, as the target is absent.

Minimum Inhibitory Concentration (MIC) Modulation Assay

This checkerboard assay quantifies the synergistic potential between the EPI and a known NorA substrate (e.g., berberine).

Step-by-Step Methodology:

-

Plate Preparation: Dispense serial two-fold dilutions of the substrate antibiotic (e.g., berberine) along the x-axis of a 96-well microtiter plate.

-

EPI Addition: Dispense serial two-fold dilutions of 2-phenyl-1H-indole-5-carbonitrile along the y-axis.

-

Inoculation: Add a standardized bacterial suspension ( 5×105 CFU/mL) of the specific S. aureus isogenic strain to each well.

-

Incubation & Readout: Incubate at 37°C for 18–24 hours. Read optical density (OD600) to determine growth inhibition.

-

Data Validation: Calculate the Fractional Inhibitory Concentration Index (FICI). Synergy is defined as an FICI ≤ 0.5. If synergy is observed in the WT and NorA++ strains but not in the ΔNorA strain, target-specific efflux inhibition is definitively confirmed.

Fluorometric Ethidium Bromide (EtBr) Accumulation Assay

While the MIC assay is phenotypic, the EtBr assay provides real-time, kinetic proof of pump inhibition. EtBr is a known fluorescent substrate of NorA; it fluoresces strongly only when intercalated with intracellular DNA.

Step-by-Step Methodology:

-

Culture Loading: Grow S. aureus strains to mid-log phase (OD600 ~0.6). Wash pellets twice and resuspend in phosphate-buffered saline (PBS) to eliminate growth media interference.

-

Equilibration: Add EtBr to the suspension and incubate until a baseline fluorescence equilibrium is reached (indicating the balance between passive diffusion and active NorA efflux).

-

EPI Treatment: Inject 2-phenyl-1H-indole-5-carbonitrile at sub-inhibitory concentrations (e.g., 1/4 or 1/2 of its intrinsic MIC).

-

Kinetic Readout: Measure fluorescence (Excitation: 530 nm, Emission: 600 nm) continuously over 60 minutes.

-

Data Validation: A functional NorA pump extrudes EtBr, keeping fluorescence low. An effective EPI blocks this extrusion, causing a dose-dependent, rapid spike in fluorescence.

Fluorometric Ethidium Bromide (EtBr) accumulation assay workflow for EPI validation.

Quantitative Data Synthesis

Extensive in vitro evaluations have quantified the potency of 2-phenyl-1H-indole-5-carbonitrile. When evaluated as an adjuvant alongside the antibacterial agent berberine (held at a constant concentration of 100 μg/mL), the carbonitrile derivative exhibits profound inhibitory potency[1][2].

Table 1: In Vitro Inhibitory Activity of 2-Phenyl-1H-Indole-5-Carbonitrile

| S. aureus Strain | Genotype Profile | Co-administered Antibiotic | EPI Inhibitory MIC (μM) |

| Wild-Type (WT) | Baseline NorA Expression | Berberine (100 μg/mL) | 3.6 |

| NorA++ | NorA Overexpressing | Berberine (100 μg/mL) | 29.0 |

Data Interpretation: The compound achieves a highly potent inhibitory MIC of 3.6 μM in the wild-type strain[2]. The shift to 29.0 μM in the overexpressing strain is a classic pharmacokinetic hallmark of competitive target saturation, further validating that the NorA pump is the specific molecular target of the 5-carbonitrile derivative.

Conclusion & Future Perspectives

The in vitro evaluation of 2-phenyl-1H-indole-5-carbonitrile demonstrates its exceptional promise as a targeted NorA efflux pump inhibitor. By strictly adhering to self-validating protocols—utilizing isogenic knockout strains and real-time fluorometric tracking—researchers can confidently isolate its mechanism of action from non-specific membrane disruption. Future drug development efforts should focus on optimizing the bioavailability of this 2-phenylindole scaffold and evaluating its synergistic efficacy in vivo alongside clinically relevant fluoroquinolones.

References

-

Title: Development of potential dual-action antibacterial agents Source: University of Wollongong Thesis Collection (Ambrus, J. I., 2008) URL: [Link]

-

Title: Diversity-Oriented Synthesis of Indole-Fused Polycyclic Scaffolds via Rhodium-Catalyzed NH-Indole-Directed C–H Coupling of 2-Phenyl-1H-indoles with Propargylic Alcohol Derivatives Source: The Journal of Organic Chemistry (ACS Publications, 2024) URL: [Link]

Sources

Spectroscopic Profile of 2-phenyl-1H-indole-5-carbonitrile: A Comprehensive Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2-phenyl-1H-indole-5-carbonitrile (CAS 96887-11-5). While a comprehensive search of publicly available scientific literature and databases did not yield experimentally acquired spectra for this specific molecule, this document serves as a robust theoretical and practical framework for its characterization. The information herein is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and quality control of this and related indole derivatives.

This guide is structured to provide not just the anticipated data, but also the underlying scientific principles and practical experimental considerations. By understanding the expected spectroscopic behavior, researchers can more effectively analyze and interpret their own experimental results.

Molecular Structure and Spectroscopic Overview

2-phenyl-1H-indole-5-carbonitrile possesses a rigid, planar indole core substituted with a phenyl group at the 2-position and a nitrile group at the 5-position. These structural features give rise to a unique and predictable spectroscopic fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy will reveal the specific electronic environments of each proton and carbon atom, providing a detailed map of the molecule's connectivity.

-

Infrared (IR) Spectroscopy will identify the key functional groups present, notably the N-H bond of the indole ring and the characteristic C≡N stretch of the nitrile.

-

Mass Spectrometry (MS) will determine the molecular weight and provide insights into the fragmentation patterns, which can further confirm the structure.

The following sections will delve into the theoretical data and practical protocols for each of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-phenyl-1H-indole-5-carbonitrile are based on established chemical shift values for indole and its derivatives.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the indole ring, the phenyl ring, and the N-H proton. The electron-withdrawing nature of the nitrile group at the 5-position will influence the chemical shifts of the adjacent protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.5 - 12.0 | br s | N-H |

| ~8.0 - 8.2 | s | H-4 |

| ~7.8 - 8.0 | d | H-6 |

| ~7.6 - 7.8 | m | Phenyl (ortho) |

| ~7.4 - 7.6 | d | H-7 |

| ~7.3 - 7.5 | m | Phenyl (meta, para) |

| ~7.0 - 7.2 | s | H-3 |

Diagram of 2-phenyl-1H-indole-5-carbonitrile with Proton Numbering

Caption: Molecular structure with proton numbering for NMR assignment.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, including the quaternary carbons.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~140 | C-2 |

| ~138 | C-7a |

| ~132 | Phenyl (ipso) |

| ~129 | Phenyl (ortho, meta, para) |

| ~126 | C-3a |

| ~125 | C-6 |

| ~122 | C-4 |

| ~120 | C-7 |

| ~119 | C≡N |

| ~112 | C-5 |

| ~102 | C-3 |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of 2-phenyl-1H-indole-5-carbonitrile is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize the spectral width to cover the expected chemical shift range.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Use a sufficient number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

-

Process the data similarly to the ¹H spectrum.

-

-

Data Analysis: Reference the spectra to the residual solvent peak. Integrate the ¹H signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Assign the ¹³C peaks based on their chemical shifts and comparison with predicted values.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The IR spectrum of 2-phenyl-1H-indole-5-carbonitrile will be dominated by absorptions from the N-H, C≡N, and aromatic C-H and C=C bonds.

Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2220 | Strong, Sharp | C≡N stretch |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C ring stretch |

| ~800 - 700 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) for a high-quality spectrum.

-

-

Data Analysis:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular formula of 2-phenyl-1H-indole-5-carbonitrile is C₁₅H₁₀N₂. The exact mass is approximately 218.08 g/mol . A high-resolution mass spectrum should show a molecular ion peak at an m/z value corresponding to this exact mass.

-

Major Fragments: The fragmentation pattern is expected to be influenced by the stable indole and phenyl rings.

Proposed Fragmentation Pathway of 2-phenyl-1H-indole-5-carbonitrile

Caption: Proposed major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a suitable method.

-

Alternatively, direct infusion into an Electrospray Ionization (ESI) source can be used, particularly for high-resolution mass analysis.

-

-

GC-MS (EI) Parameters:

-

GC: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.

-

MS:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 50 to 300.

-

-

-

HRMS (ESI) Parameters:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

MS:

-

Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode to form [M+H]⁺.

-

Mass Analyzer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

-

-

Data Analysis:

-

Identify the molecular ion peak in the mass spectrum.

-

For HRMS data, calculate the elemental composition from the exact mass measurement to confirm the molecular formula.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions to support the overall molecular structure.

-

Conclusion

This technical guide provides a comprehensive theoretical framework for the spectroscopic characterization of 2-phenyl-1H-indole-5-carbonitrile. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers to identify and analyze this compound with confidence. While experimentally derived data is the gold standard, this guide serves as a valuable resource for anticipating spectral features and for the rigorous interpretation of acquired data.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. Retrieved from [Link]

-

Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

2-phenyl-1H-indole-5-carbonitrile as a bacterial efflux pump inhibitor.

An In-Depth Technical Guide: 2-Phenyl-1H-indole-5-carbonitrile as a Prototypical Bacterial Efflux Pump Inhibitor

Executive Summary

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, rendering many conventional antibiotics ineffective. A primary mechanism underpinning this resistance is the overexpression of bacterial efflux pumps, which actively expel antimicrobial agents from the cell before they can reach their intended targets.[1][2] This guide explores the potential of a promising class of compounds—2-aryl-1H-indoles—as efflux pump inhibitors (EPIs), with a specific focus on 2-phenyl-1H-indole-5-carbonitrile as a representative molecule. By inhibiting these pumps, EPIs can restore the efficacy of existing antibiotics, offering a critical strategy in the fight against antimicrobial resistance.[3][4] This document provides a comprehensive overview of the mechanism of action, synthesis, and, critically, the detailed experimental workflows required to validate the efficacy of such inhibitors. It is designed to serve as a practical resource for researchers dedicated to the discovery and development of novel antibacterial therapies.

The Imperative for Efflux Pump Inhibition in Combating Multidrug Resistance

Bacterial resistance to antibiotics is a multifaceted problem driven by several mechanisms, including enzymatic drug inactivation, target site modification, and reduced cell permeability.[2] Among these, the active efflux of drugs is a particularly insidious mechanism, as a single pump can confer resistance to multiple classes of structurally and functionally diverse antibiotics.[1] These transport proteins are broadly categorized into several superfamilies, with the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria (e.g., AcrAB-TolC in E. coli, MexAB-OprM in P. aeruginosa) and the Major Facilitator Superfamily (MFS) in Gram-positive bacteria (e.g., NorA in Staphylococcus aureus) being of significant clinical concern.[1][2][5][6]

The strategy of efflux pump inhibition is not to kill the bacteria directly, but to disarm a key defense mechanism. An effective EPI, when co-administered with a partner antibiotic, blocks the pump, leading to the intracellular accumulation of the antibiotic to a therapeutic concentration. This approach can rejuvenate the clinical utility of antibiotics that have lost their effectiveness against resistant strains.

Figure 1: General mechanism of an Efflux Pump Inhibitor (EPI).

The 2-Aryl-1H-Indole Scaffold: A Privileged Structure for EPIs

The indole nucleus is a common motif in biologically active compounds. Within this class, 2-aryl-1H-indole derivatives have emerged as potent inhibitors of bacterial efflux pumps, particularly the NorA pump in S. aureus.[5][6] Structure-activity relationship (SAR) studies have revealed that modifications at the C5 position of the indole ring are critical for inhibitory activity.[6][7] For instance, the compound 5-nitro-2-phenylindole (INF55) is a well-characterized NorA inhibitor.[6]

The subject of this guide, 2-phenyl-1H-indole-5-carbonitrile , is a close structural analog. The carbonitrile group (-C≡N) is an electron-withdrawing group, similar to the nitro group (-NO₂), and is a common bioisostere in medicinal chemistry. This makes it a highly plausible candidate for efflux pump inhibition, warranting its use as a model compound for outlining synthetic and evaluation methodologies.

Chemical Structure:

-

IUPAC Name: 2-phenyl-1H-indole-5-carbonitrile

-

Molecular Formula: C₁₅H₁₀N₂

-

Core Scaffold: A phenyl group at position 2 and a nitrile group at position 5 of an indole ring.

Synthesis of 2-Phenyl-1H-indole-5-carbonitrile

The synthesis of 2-aryl-indoles can be achieved through various methods, with the Fischer indole synthesis being a classic and reliable approach.[8][9] This method involves the acid-catalyzed reaction of a phenylhydrazine with an appropriate ketone. Advanced techniques, such as palladium-mediated cross-coupling reactions, offer alternative routes with broad substrate scope.[6][10][11]

Figure 2: Generalized workflow for Fischer indole synthesis.

Protocol 1: General Fischer Indole Synthesis

This protocol provides a generalized procedure for synthesizing the title compound.

-

Hydrazone Formation:

-

To a round-bottom flask, add equimolar amounts of 4-cyanophenylhydrazine and acetophenone.

-

Add ethanol as a solvent and a few drops of a catalytic acid (e.g., glacial acetic acid).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to allow the phenylhydrazone intermediate to precipitate. Filter and dry the solid.

-

-

Cyclization (Fischer Indole Synthesis):

-

Add the dried phenylhydrazone to a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, with gentle heating.

-

Stir the mixture at an elevated temperature (e.g., 80-100 °C) for 30-60 minutes. The reaction is often exothermic.

-

Carefully pour the reaction mixture into ice-cold water to precipitate the crude product.

-

-

Purification:

-

Filter the crude solid and wash thoroughly with water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify using silica gel column chromatography to yield pure 2-phenyl-1H-indole-5-carbonitrile.

-

In Vitro Evaluation of Inhibitory Activity

A logical, multi-step approach is required to validate a compound as an EPI. The first step is to determine if the compound can restore the activity of an antibiotic (synergy). The second is to directly prove that this synergistic effect is due to the inhibition of efflux.

Quantifying Synergy: The Checkerboard Assay

The checkerboard assay is a microdilution method used to assess the interaction between two compounds.[12] It allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, or antagonistic).[13]

Causality: Performing this assay is the crucial first step. A synergistic result (FIC index ≤ 0.5) provides the foundational evidence that the compound potentiates the antibiotic's activity, justifying further mechanistic investigation.

Figure 4: Workflow for the ethidium bromide (EtBr) accumulation assay.

-

Cell Preparation:

-

Grow the bacterial strain to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

-

Harvest the cells by centrifugation and wash twice with phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS to a final OD₆₀₀ of 0.2. [14]

-

-

Assay Setup:

-

In a 96-well, black, clear-bottom plate, add the bacterial cell suspension.

-

Add the EPI (2-phenyl-1H-indole-5-carbonitrile) at a sub-inhibitory concentration (e.g., ½ MIC).

-

Add EtBr to a final concentration of 1-2 µg/mL. [14][15] * Include controls: cells alone, cells with EPI only, and cells with EtBr only.

-

To initiate active efflux, add glucose to a final concentration of 0.4% (v/v). [15]

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Plot relative fluorescence units (RFU) against time.

-

A significant and sustained increase in fluorescence in the presence of the EPI compared to the EtBr-only control indicates inhibition of efflux.

-

Table 2: Hypothetical EtBr Accumulation Data (RFU at 30 min)

| Condition | Relative Fluorescence Units (RFU) | Interpretation |

|---|---|---|

| Cells Only | 50 | Baseline fluorescence |

| Cells + EtBr | 800 | Basal level of EtBr accumulation with active efflux |

| Cells + EtBr + EPI | 3500 | Significant increase in fluorescence, indicating efflux inhibition |

| Cells + EtBr + Verapamil (Control EPI) | 3200 | Positive control shows expected inhibition |

Structure-Activity Relationship (SAR) Insights

SAR studies are critical for optimizing lead compounds. For 2-aryl-1H-indoles, research has highlighted key structural features that govern their potency as NorA inhibitors. [6]

-

Indole C5-Position: This position is highly sensitive to substitution. Small, electron-withdrawing groups like nitro (-NO₂) have been shown to be highly effective. [6][7]The carbonitrile (-CN) group shares these electronic properties, making it a rational choice for a potent EPI.

-

Indole C2-Position: The presence of an aryl group, such as phenyl, is a common feature among active compounds in this class. Substitutions on this phenyl ring can further modulate activity.

-

Indole N1-Position: Substitution on the indole nitrogen is generally not favored, as the N-H proton may be important for hydrogen bonding interactions with the target pump.

Figure 5: Key structure-activity relationship sites on the 2-phenyl-indole scaffold.

Conclusion and Future Directions

2-phenyl-1H-indole-5-carbonitrile, as a representative of the broader 2-aryl-indole class, serves as a compelling prototype for a bacterial efflux pump inhibitor. The methodologies outlined in this guide—from rational synthesis to systematic in vitro validation via checkerboard and EtBr accumulation assays—provide a robust framework for its evaluation. The strong SAR data for this scaffold suggests that it is a promising starting point for further medicinal chemistry optimization.

Future work should focus on expanding the evaluation to a broader range of clinically relevant pathogens, including Gram-negative bacteria. Subsequent steps would involve assessing cytotoxicity against mammalian cell lines to establish a therapeutic window, followed by pharmacokinetic and in vivo efficacy studies in animal infection models. The development of potent, non-toxic EPIs from the 2-phenyl-indole class could provide a much-needed revitalization of our current antibiotic arsenal.

References

-

Bio-protocol. (n.d.). Ethidium bromide accumulation assay. Retrieved from [Link]

-

Bio-protocol. (n.d.). Ethidium bromide accumulation assay. Retrieved from [Link]

- Viveiros, M., Martins, M., & Amaral, L. (2009). Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli. Journal of Biological Engineering, 3(1), 14.

- Blair, J. M. A., Smith, H. E., & Piddock, L. J. V. (2018). Flow Cytometric Analysis of Efflux by Dye Accumulation. Frontiers in Microbiology, 9, 215.

- Viveiros, M., Martins, M., & Amaral, L. (2009). Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli. Journal of Biological Engineering, 3, 14.

- Kumar, A., D'Souza, F., & Bal, C. (2014).

-

GARDP Revive. (n.d.). Checkerboard assay. Retrieved from [Link]

- Jadhav, S. M., et al. (2023). Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus. Frontiers in Microbiology, 14, 1243575.

- Lomovskaya, O., et al. (2001). Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy. Antimicrobial Agents and Chemotherapy, 45(1), 105-116.

- Ambrus, J. I., et al. (2008). Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus. Molecules, 13(1), 129-145.

- Salunke, R. B., & Baseer, M. A. (2012). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Rev. Chim., 63(11), 1146-1148.

- Al-Balaa, A., et al. (2024). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance.